

An In-Depth Technical Guide on the Thermochemical Data of *cis*-2-Pentanenitrile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *cis*-2-Pentanenitrile

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*Due to a scarcity of direct experimental thermochemical data for *cis*-2-Pentanenitrile, this guide synthesizes available information and employs established theoretical and computational methodologies to provide a comprehensive overview. The data presented herein is a combination of estimations from Benson's Group Additivity method, a discussion of high-level computational chemistry approaches, and a detailed outline of experimental techniques that could be employed for its determination. For comparative purposes, available experimental data for the analogous compound, *cis*-2-butenenitrile, is also provided.*

Estimated Thermochemical Data of *cis*-2-Pentanenitrile

The thermochemical properties of gas-phase *cis*-2-Pentanenitrile at 298.15 K and 1 atm have been estimated using Benson's Group Additivity (GA) method. This method posits that the thermodynamic properties of a molecule can be calculated as the sum of the contributions of its constituent groups.

Table 1: Estimated Gas-Phase Thermochemical Data for cis-2-Pantanenitrile at 298.15 K

Property	Symbol	Estimated Value	Units
Standard Enthalpy of Formation	ΔH_f°	115.3	kJ/mol
Standard Molar Entropy	S°	355.2	J/mol·K
Molar Heat Capacity (Constant Pressure)	C_p	123.0	J/mol·K

Disclaimer: These values are estimations based on the group additivity method and carry an inherent uncertainty of \pm 2-3 kcal/mol (\pm 8-12 kJ/mol) for enthalpy of formation.

Methodologies for Data Determination

Benson's Group Additivity (GA) Method

Benson's Group Additivity is a widely used semi-empirical method for the estimation of thermochemical properties of organic molecules in the gas phase. The method involves dissecting the molecule into a set of defined polyvalent atomic groups and summing their empirically derived contributions.

Molecular Breakdown of cis-2-Pantanenitrile:

The molecule cis-2-Pantanenitrile ($\text{CH}_3\text{-CH}_2\text{-CH=CH-CN}$) is broken down into the following Benson groups:

- C-(Cd)(H)_3 : A carbon atom bonded to a double-bonded carbon and three hydrogen atoms.
- C-(C)(Cd)(H)_2 : A carbon atom bonded to a carbon, a double-bonded carbon, and two hydrogen atoms.
- Cd-(C)(H) : A double-bonded carbon atom bonded to a carbon and a hydrogen atom.
- Cd-(CN)(H) : A double-bonded carbon atom bonded to a cyano group and a hydrogen atom.

- CN-(Cd): A cyano group bonded to a double-bonded carbon atom.

Calculation of Thermochemical Properties:

The thermochemical properties are calculated using the following general equation:

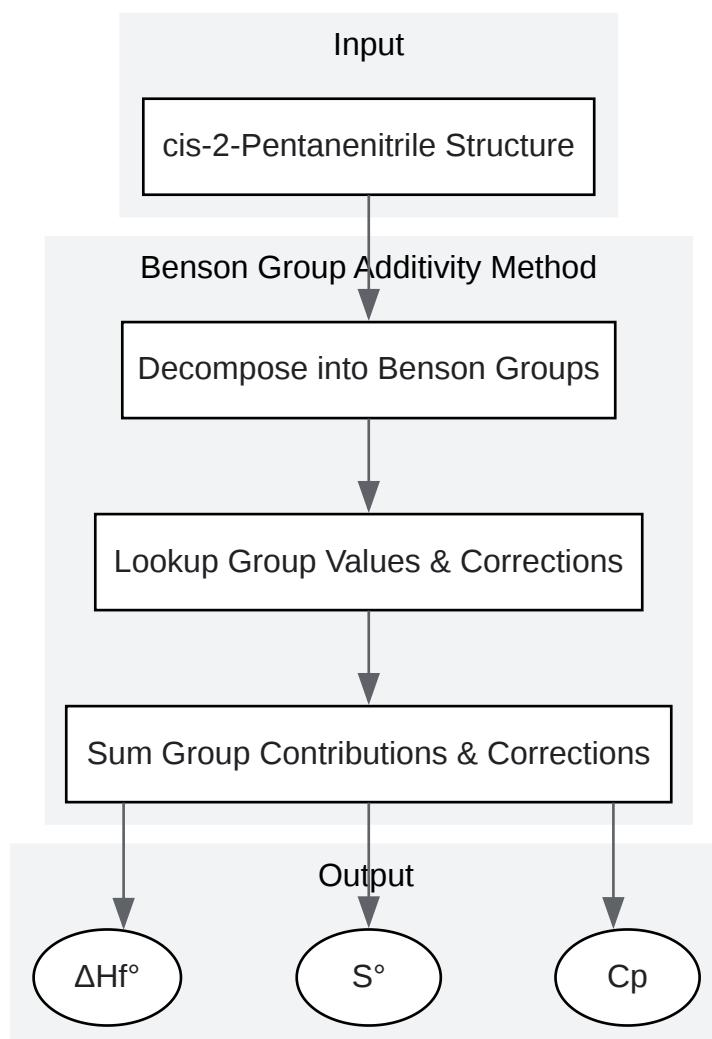
$$\text{Property} = \sum (\text{Group Value}) + \sum (\text{Correction Factors})$$

Table 2: Benson Group Additivity Values Used for Estimation

Group	ΔH_f° (kJ/mol)	S° (J/mol·K)	Cp (J/mol·K)
C-(Cd)(H) ₃	-41.8	127.3	25.5
C-(C)(Cd)(H) ₂	-20.1	38.1	23.4
Cd-(C)(H)	35.9	5.4	23.0
Cd-(CN)(H)	36.8	12.6	21.8
CN-(Cd)	24.3	43.5	29.3
Corrections			
cis-alkene	4.6	-1.5	0.0
Symmetry ($\sigma=1$)	0.0	$-R \cdot \ln(1) = 0.0$	0.0

Note: Some group values, particularly those involving the nitrile group attached to a double bond, are less common and may be derived from a limited set of experimental data, contributing to the uncertainty of the final estimates.

The workflow for estimating thermochemical data using Benson's Group Additivity method is illustrated below.

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Benson Group Additivity Workflow

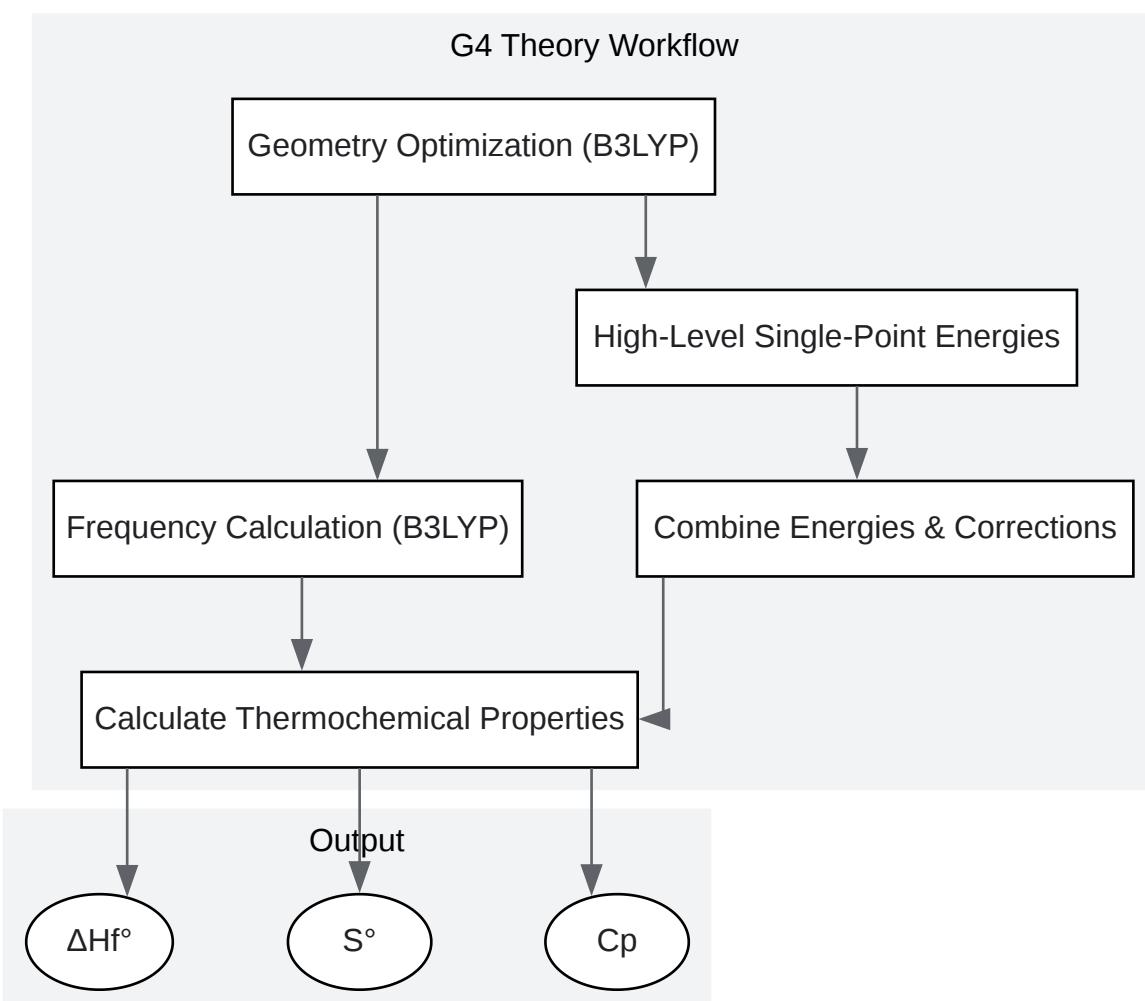
Computational Chemistry: Gaussian-4 (G4) Theory

High-accuracy composite quantum chemical methods, such as Gaussian-4 (G4) theory, provide a powerful tool for the ab initio calculation of thermochemical properties. These methods approximate the results of a very high-level calculation by combining the results of several lower-level calculations.

Experimental Protocol for G4 Theory:

- Geometry Optimization: The molecular geometry of cis-2-Pentanenitrile is optimized using a density functional theory (DFT) method, typically B3LYP with a reasonably large basis set (e.g., 6-31G(2df,p)).[\[1\]](#)
- Vibrational Frequency Calculation: At the optimized geometry, vibrational frequencies are calculated at the same level of theory. These are used to determine the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and entropy.[\[1\]](#)
- Single-Point Energy Calculations: A series of single-point energy calculations are performed at higher levels of theory and with larger basis sets. G4 theory, for instance, includes calculations at the CCSD(T) level and extrapolates the Hartree-Fock energy to the complete basis set limit.[\[1\]](#)[\[2\]](#)
- Composite Energy Calculation: The individual energy components are combined in a specific manner, including empirical higher-level corrections, to yield a highly accurate total electronic energy.[\[1\]](#)[\[2\]](#)
- Thermochemical Data Calculation: The final thermochemical properties (enthalpy of formation, entropy, and heat capacity) are derived from the composite electronic energy and the statistical mechanics contributions calculated from the vibrational frequencies and other molecular parameters.

The logical workflow for determining thermochemical data via G4 theory is depicted below.



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G4 Theory Computational Workflow

Experimental Determination: Bomb Calorimetry

The standard enthalpy of formation of a liquid organic nitrogen compound like cis-2-Pentanenitrile can be determined experimentally using bomb calorimetry to measure its enthalpy of combustion.

Experimental Protocol for Bomb Calorimetry:

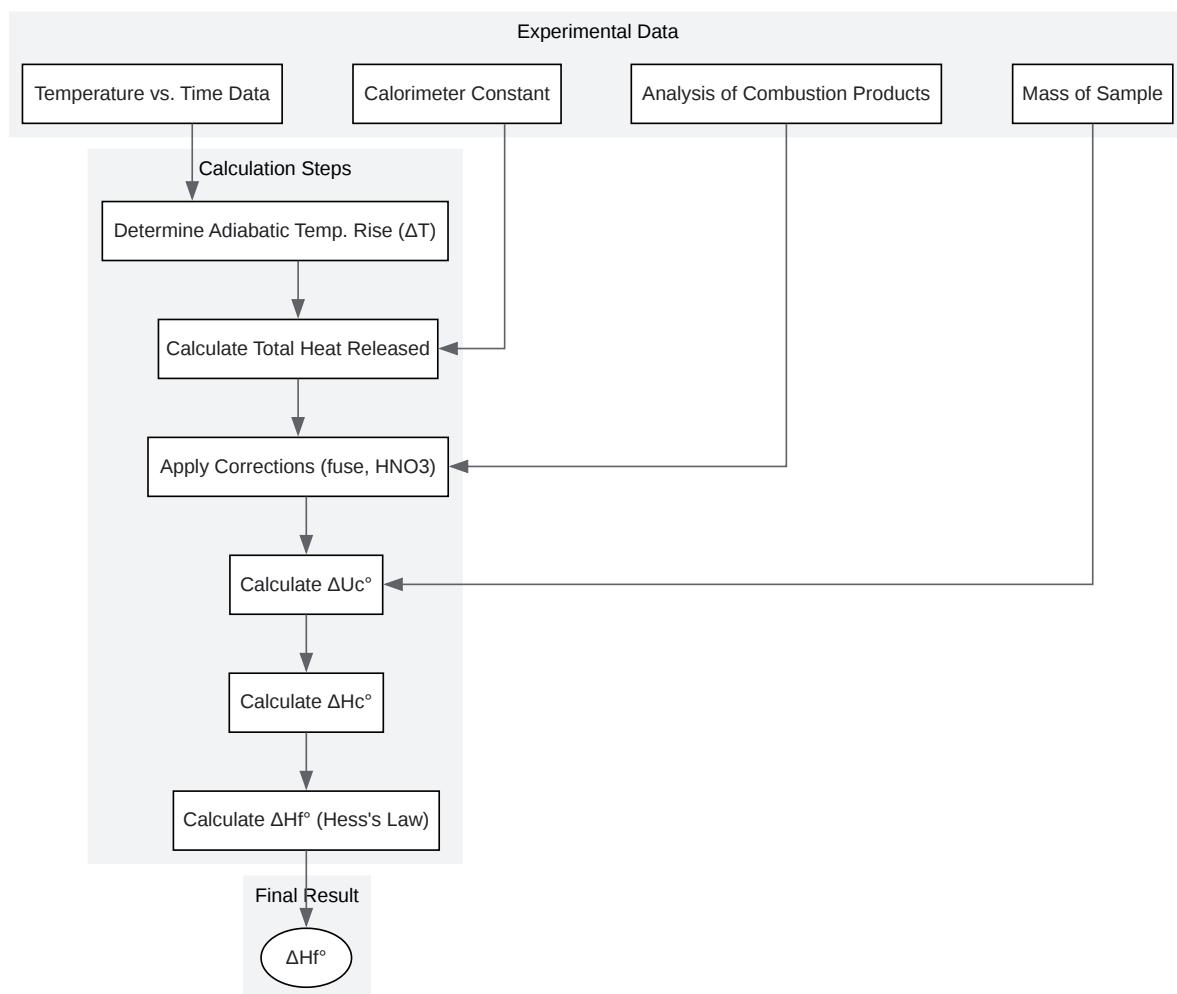
- Sample Preparation: A precisely weighed sample of liquid cis-2-Pentanenitrile is placed in a crucible within a high-pressure stainless steel vessel known as a "bomb." A known length of ignition wire is placed in contact with the sample.

- Bomb Assembly and Pressurization: The bomb is sealed and purged of air, then filled with high-pressure (typically 30 atm) pure oxygen to ensure complete combustion.
- Calorimeter Setup: The bomb is submerged in a known mass of water in an insulated container (the calorimeter). The initial temperature of the water is recorded precisely.
- Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water is monitored and recorded at regular intervals until it reaches a maximum and then begins to cool.
- Analysis of Products: After cooling, the bomb is depressurized, and the gaseous and liquid contents are analyzed. The amount of nitric acid formed from the combustion of nitrogen is determined by titration of the bomb washings.[\[3\]](#)[\[4\]](#)

Data Analysis:

- Temperature Correction: The raw temperature-time data is used to correct for heat exchange with the surroundings to determine the true adiabatic temperature rise (ΔT).
- Calculation of Heat Released: The total heat released in the bomb (q_{total}) is calculated using the formula: $q_{\text{total}} = C_{\text{cal}} * \Delta T$ where C_{cal} is the heat capacity of the calorimeter, determined by combusting a standard substance with a known heat of combustion (e.g., benzoic acid).
- Corrections: The total heat released is corrected for the heat of combustion of the ignition wire and the heat of formation of nitric acid.[\[3\]](#)[\[4\]](#) These are known as Washburn corrections.[\[4\]](#)
- Enthalpy of Combustion: The standard internal energy of combustion (ΔU_c°) is calculated from the corrected heat released and the moles of the sample. The standard enthalpy of combustion (ΔH_c°) is then calculated using the relation: $\Delta H_c^\circ = \Delta U_c^\circ + \Delta n_{\text{gas}} * R * T$ where Δn_{gas} is the change in the number of moles of gas in the combustion reaction.
- Enthalpy of Formation: The standard enthalpy of formation (ΔH_f°) of cis-2-Pentanenitrile is then calculated using Hess's Law, from the standard enthalpies of formation of the combustion products (CO_2 and H_2O) and the experimentally determined standard enthalpy of combustion.

The following diagram illustrates the data analysis workflow for a bomb calorimetry experiment.



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Bomb Calorimetry Data Analysis Workflow

Comparative Thermochemical Data for cis-2-Butenenitrile

To provide context for the estimated values for cis-2-Pentanenitrile, the following table presents available experimental thermochemical data for the structurally similar molecule, cis-2-butenenitrile (also known as cis-crotononitrile).

Table 3: Experimental Gas-Phase Thermochemical Data for cis-2-Butenenitrile at 298.15 K

Property	Symbol	Value	Units	Reference
Standard Enthalpy of Formation	ΔH_f°	134.00	kJ/mol	TRC
Standard Molar Entropy	S°	309.40	J/mol·K	TRC
Molar Heat Capacity (Constant Pressure)	C_p	83.85	J/mol·K	TRC

Data obtained from the NIST/TRC Web Thermo Tables.

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- To cite this document: BenchChem. [An In-Depth Technical Guide on the Thermochemical Data of cis-2-Pentanenitrile]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1312415#cis-2-pentenenitrile-thermochemical-data\]](https://www.benchchem.com/product/b1312415#cis-2-pentenenitrile-thermochemical-data)

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